molecular formula C18H20O4 B12559754 Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester CAS No. 171880-18-5

Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester

Cat. No.: B12559754
CAS No.: 171880-18-5
M. Wt: 300.3 g/mol
InChI Key: MTKWOAPUNYQQHB-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester: is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.354 . This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester typically involves the esterification of benzeneacetic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of benzeneacetic acid derivatives with ketone or aldehyde groups.

    Reduction: Formation of benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, alcohol.

    Substitution: Formation of halogenated benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester is unique due to its specific structural features, including the propylphenoxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

171880-18-5

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 2-[2-(3-hydroxy-2-propylphenoxy)phenyl]acetate

InChI

InChI=1S/C18H20O4/c1-3-7-14-15(19)9-6-11-17(14)22-16-10-5-4-8-13(16)12-18(20)21-2/h4-6,8-11,19H,3,7,12H2,1-2H3

InChI Key

MTKWOAPUNYQQHB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2CC(=O)OC)O

Origin of Product

United States

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